6-Bromo-7-fluoro-4-(isopropylamino)quinoline-3-carboxylic acid
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Overview
Description
6-Bromo-7-fluoro-4-[(1-methylethyl)amino]-3-quinolinecarboxylic acid is a quinoline derivative with significant potential in various scientific fields. This compound is characterized by the presence of bromine, fluorine, and an isopropylamino group attached to the quinoline core, which imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-7-fluoro-4-[(1-methylethyl)amino]-3-quinolinecarboxylic acid typically involves multi-step organic reactions. One common method includes the bromination and fluorination of a quinoline precursor, followed by the introduction of the isopropylamino group through nucleophilic substitution. The final step involves carboxylation to introduce the carboxylic acid group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions to facilitate the desired transformations efficiently.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-7-fluoro-4-[(1-methylethyl)amino]-3-quinolinecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can modify the quinoline ring or the substituents.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the bromine or fluorine positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can introduce various functional groups at the bromine or fluorine positions.
Scientific Research Applications
6-Bromo-7-fluoro-4-[(1-methylethyl)amino]-3-quinolinecarboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Explored for its therapeutic properties in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Bromo-7-fluoro-4-[(1-methylethyl)amino]-3-quinolinecarboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting cellular pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 6-Bromo-7-fluoro-4-[(1-methylethyl)amino]-quinoline
- 7-Fluoro-4-[(1-methylethyl)amino]-3-quinolinecarboxylic acid
- 6-Bromo-4-[(1-methylethyl)amino]-3-quinolinecarboxylic acid
Uniqueness
6-Bromo-7-fluoro-4-[(1-methylethyl)amino]-3-quinolinecarboxylic acid stands out due to the combination of bromine, fluorine, and isopropylamino groups, which confer unique chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C13H12BrFN2O2 |
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Molecular Weight |
327.15 g/mol |
IUPAC Name |
6-bromo-7-fluoro-4-(propan-2-ylamino)quinoline-3-carboxylic acid |
InChI |
InChI=1S/C13H12BrFN2O2/c1-6(2)17-12-7-3-9(14)10(15)4-11(7)16-5-8(12)13(18)19/h3-6H,1-2H3,(H,16,17)(H,18,19) |
InChI Key |
WJFWTHLXGGLRCI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC1=C(C=NC2=CC(=C(C=C21)Br)F)C(=O)O |
Origin of Product |
United States |
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